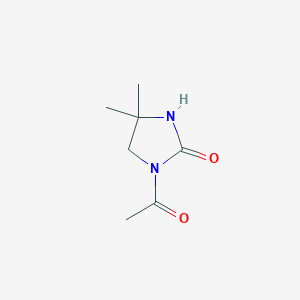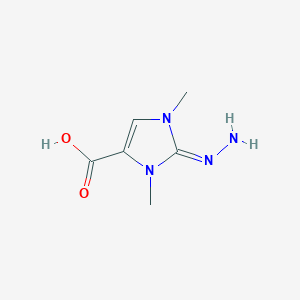
1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dimethylisothiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thioethers or thiols, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Amines, alcohols; reactions may require catalysts or acidic/basic conditions depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers, thiols
Substitution: Various substituted ethan-1-one derivatives
Scientific Research Applications
1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3,5-Dimethylisothiazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3,5-Dimethylisoxazol-4-yl)ethan-1-one: Similar structure but contains an oxygen atom instead of sulfur.
1-(3,5-Dimethylpyrazol-4-yl)ethan-1-one: Contains a pyrazole ring instead of an isothiazole ring.
1-(3,5-Dimethylthiazol-4-yl)ethan-1-one: Similar structure but lacks the nitrogen atom in the ring
These comparisons highlight the unique properties of this compound, particularly its sulfur-containing heterocyclic ring, which can impart distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1,2-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9NOS/c1-4-7(5(2)9)6(3)10-8-4/h1-3H3 |
InChI Key |
DMSXTUSKSLTKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NS1)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)

![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)

![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)

